6-Bromo-4-chloronicotinic acid
Overview
Description
6-Bromo-4-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the bromination and chlorination of nicotinic acid using appropriate halogenating agents under controlled conditions. For instance, the compound can be synthesized by dissolving 2-chloro-4-amino-5-methylpyridine in dilute acid, followed by the addition of a catalyst and a bromide source. The reaction mixture is then subjected to diazotization and bromination to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-4-chloronicotinic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the pyridine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
- 6-Bromo-4-methoxynicotinic acid
- 6-Bromonicotinic acid
- 6-Bromo-4-methylnicotinic acid
- 6-Bromo-5-(trifluoromethyl)nicotinic acid
- 6-Bromo-2-(difluoromethyl)nicotinic acid
Uniqueness: 6-Bromo-4-chloronicotinic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFYJPQFMTKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060808-92-5 | |
Record name | 6-bromo-4-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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